molecular formula C15H12Cl2O2 B1598548 3-(3,4-Dichlorophenyl)-3-phenylpropionic acid CAS No. 80272-06-6

3-(3,4-Dichlorophenyl)-3-phenylpropionic acid

Cat. No. B1598548
CAS RN: 80272-06-6
M. Wt: 295.2 g/mol
InChI Key: JRHMQMLBHSQASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenyl)-3-phenylpropionic acid is a useful research compound. Its molecular formula is C15H12Cl2O2 and its molecular weight is 295.2 g/mol. The purity is usually 95%.
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properties

CAS RN

80272-06-6

Product Name

3-(3,4-Dichlorophenyl)-3-phenylpropionic acid

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-3-phenylpropanoic acid

InChI

InChI=1S/C15H12Cl2O2/c16-13-7-6-11(8-14(13)17)12(9-15(18)19)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,18,19)

InChI Key

JRHMQMLBHSQASA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl

Other CAS RN

80272-06-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,4-dichlorocinnamic acid (50 g, 0.23 mole), benzene (150 mL) and concentrated sulfuric acid (100 mL) was stirred (using air driven overhead stirrer) in a 500 mL 3-neck round bottom flask while maintaining a reaction temperature of 85-95° C. The progress of the reaction was followed by HPLC. When the level of 3,4-dichlorocinnamic acid was <1% by HPLC (approximately 24 h), the reaction mixture was cooled to room temperature, then slowly poured into ice (300 g). The mixture was stirred for 30 min. then transferred into a 2 L separatory funnel. The organic layer was separated from the aqueous layer, and the aqueous layer was extracted with ethyl acetate (2×300 mL). The organic layers were combined, washed with water (5×500 mL) and brine (2×400 mL), then concentrated under reduced pressure. Ethyl acetate (500 mL) was added to the concentrate and the solution was evaporated to dryness. The product was dried under high vacuum at room temperature for 24 h. The desired carboxylic acid was obtained as a thick oil (65.8 g, 96% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Yield
96%

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